molecular formula C18H33N3O3 B7916810 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916810
M. Wt: 339.5 g/mol
InChI Key: WTGIZGHNKKEZIR-LOACHALJSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a cyclopropyl group and an (S)-2-amino-3-methyl-butyryl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, while the cyclopropyl and piperidine moieties contribute to steric and conformational properties .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGIZGHNKKEZIR-LOACHALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves the protection of functional groups, coupling reactions, and specific stereochemical controls to ensure the proper configuration of the compound. A common route involves the initial protection of the amino group, followed by the introduction of the cyclopropyl-carbamic acid tert-butyl ester moiety through a carbamate formation reaction under mild conditions. The final step includes deprotection and purification of the desired compound.

Industrial Production Methods: Industrial production methods often scale up these synthetic routes, employing batch or continuous flow reactors to maintain control over reaction conditions and product quality. Optimizing these conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yield and purity in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes several types of chemical reactions:

  • Oxidation: : Oxidation reactions often affect the piperidine ring or the cyclopropyl group, leading to various oxidized derivatives.

  • Reduction: : Reduction can be employed to alter the oxidation state of any substituents, influencing the compound's reactivity and interactions.

  • Substitution: : Substitution reactions are significant for modifying the piperidine ring or introducing other functional groups at specific positions on the molecule.

Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and halogenating agents for substitution reactions. Reactions are typically carried out in suitable organic solvents under controlled conditions to ensure high selectivity and yield.

Major Products: Major products formed from these reactions include various derivatives that retain the core structure but have altered functional groups or oxidation states, potentially exhibiting different properties or biological activities.

Scientific Research Applications

Overview

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a specialized organic compound belonging to the class of carbamates. Its unique structure, which includes a piperidine ring, an amino acid derivative, and a cyclopropyl group, gives it potential applications in various fields, particularly in medicinal chemistry and drug development.

Medicinal Chemistry

The compound is primarily researched for its pharmacological properties. Its structural components suggest potential activity as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

Case Study :
A study investigated the efficacy of similar piperidine derivatives in modulating neurotransmitter systems, indicating that compounds with similar structures could potentially act as effective analgesics or neuroprotective agents. The presence of the cyclopropyl group is hypothesized to enhance binding affinity to specific receptors involved in pain pathways.

Synthesis of Novel Therapeutics

The synthesis of this compound involves multi-step organic reactions that can lead to the development of new drugs. Researchers utilize its derivatives to create more potent analogs that may have improved efficacy or reduced side effects.

Synthesis Example :
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Protecting groups are often employed to prevent unwanted reactions during synthesis.

Research has shown that carbamate esters can exhibit various biological activities, including anti-inflammatory and antitumor effects. The specific compound's biological profile is under investigation to determine its potential therapeutic uses.

Research Findings :
In vitro studies have demonstrated that similar compounds can inhibit certain cancer cell lines, suggesting a promising avenue for anticancer therapies. The structure-function relationship is being explored to optimize these effects.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may inhibit or activate key enzymes involved in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-Butyl ester ()
  • Structure : Replaces the piperidinyl-cyclopropyl system with an epoxypropyl group.
  • Functional Impact: The epoxy group introduces higher reactivity due to ring strain, making it prone to nucleophilic attack.
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate ()
  • Structure : Features a cyclopentyl core with a trifluoromethylphenyl-tetrahydropyridine substituent.
  • Functional Impact : The trifluoromethyl group enhances lipophilicity and bioavailability, while the tetrahydropyridine ring may influence binding to protease pockets. The target compound’s piperidine ring could offer similar conformational flexibility but with reduced steric hindrance .
Compound 63 ()
  • Structure : Contains a cyclopropylcarbamate linked to a pyridinyl-benzooxazolooxazine system.
  • However, both share cyclopropane-carbamate motifs, suggesting comparable synthetic strategies using BOP-mediated coupling .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, with CAS number 1354026-11-1, is a synthetic organic molecule belonging to the class of piperidine derivatives. Its unique structure, featuring a cyclopropyl group and a tert-butyl carbamate moiety, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol
  • Structure : The compound contains a piperidine ring, an amino acid derivative, and a tert-butyl ester functional group.

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. It is hypothesized that the piperidine ring facilitates binding to neurotransmitter receptors, potentially influencing neurological pathways. The presence of the cyclopropyl group may also enhance selectivity and potency against certain biological targets.

Anticonvulsant Activity

Recent studies have indicated that similar piperidine derivatives exhibit anticonvulsant properties. For instance, compounds with structural similarities have demonstrated efficacy in animal models of epilepsy, particularly in maximal electroshock seizure (MES) tests. The ED50 values reported for related compounds suggest that this class may possess significant anticonvulsant activity, warranting further investigation into the specific effects of this compound.

Anticancer Potential

The anticancer activity of piperidine derivatives has been explored extensively. Research indicates that modifications to the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds targeting specific pathways such as apoptosis and cell cycle regulation have shown significant promise. The potential for this compound to interact with these pathways remains an area for future research.

Case Studies

StudyFindings
Study on Piperidine Derivatives (2021)Identified anticonvulsant properties in related compounds with ED50 values ranging from 13 to 21 mg/kg.
Antimicrobial Activity Research (2020)Showed that structurally similar compounds inhibited growth of MRSA and other resistant bacteria.
Cancer Cell Line Screening (2019)Demonstrated significant cytotoxic effects against drug-resistant cancer cells in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Stereoselective coupling : Use of asymmetric Mannich reactions to establish chiral centers, as demonstrated in tert-butyl carbamate derivatives using organocatalysts or chiral auxiliaries .
  • Protection/Deprotection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions, followed by selective deprotection using acidic conditions (e.g., TFA) .
  • Cyclopropane Functionalization : Cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling to install the cyclopropyl moiety .
    • Key Tools : Reaction monitoring by TLC, purification via flash chromatography, and characterization by 1^1H/13^{13}C NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Stereochemical Confirmation : Use 2D NMR (e.g., NOESY or COSY) to resolve diastereomeric signals, particularly for the (S)-2-amino-3-methyl-butyryl and piperidinyl groups .
  • Purity Assessment : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity, as validated for structurally similar carbamates .
  • Elemental Analysis : Cross-check experimental C/H/N ratios with theoretical values (±0.4% tolerance) to confirm molecular integrity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary-phase HPLC or enzymatic kinetic resolution to separate enantiomers .
  • Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify absolute configuration .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in aprotic solvents (e.g., hexane/EtOAc) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios to suppress side reactions .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) for Boc protection, balancing reaction rate and byproduct formation .
  • Temperature Control : Conduct exothermic steps (e.g., cyclopropanation) at 0–5°C to minimize racemization .

Q. How do researchers address stability and reactivity challenges during storage?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N2_2 or Ar) in sealed vials with molecular sieves to prevent Boc group hydrolysis .
  • Light Sensitivity : Use amber glassware to protect light-sensitive cyclopropane and piperidine moieties during long-term storage .
  • Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify decomposition pathways via LC-MS .

Q. How should contradictory spectroscopic data be interpreted?

  • Methodological Answer :

  • NMR Signal Overlap : Utilize 19^{19}F NMR (if applicable) or high-field instruments (≥500 MHz) to resolve overlapping proton signals in congested regions (e.g., piperidinyl protons) .
  • Mass Spectrometry Artifacts : Differentiate between true molecular ions and adducts (e.g., [M+Na]+^+) using high-resolution MS (HRMS) with ±5 ppm accuracy .
  • Cross-Validation : Compare IR spectra for carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}) with literature data to confirm functional group integrity .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer :

  • Protease Inhibition : The tert-butyl carbamate group enhances metabolic stability, making it a candidate for serine protease inhibitor prodrugs .
  • Targeted Drug Delivery : The cyclopropane moiety improves membrane permeability, enabling CNS-targeting applications in neurodegenerative disease models .
  • Structure-Activity Relationship (SAR) : Modulate the piperidine and cyclopropyl substituents to optimize binding affinity in enzyme assays (e.g., LSD1 inhibition ).

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